Dinitrosohomopiperazine

Description

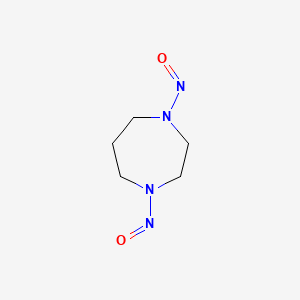

Structure

2D Structure

3D Structure

Properties

CAS No. |

55557-00-1 |

|---|---|

Molecular Formula |

C5H10N4O2 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

1,4-dinitroso-1,4-diazepane |

InChI |

InChI=1S/C5H10N4O2/c10-6-8-2-1-3-9(7-11)5-4-8/h1-5H2 |

InChI Key |

FUCMFBXWLUGVIZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)N=O)N=O |

Canonical SMILES |

C1CN(CCN(C1)N=O)N=O |

Other CAS No. |

55557-00-1 |

Synonyms |

DNHP N,N-dinitrosohomopiperazine |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Dinitrosohomopiperazine

Laboratory Synthesis of Dinitrosohomopiperazine

The laboratory synthesis of this compound, and analogous compounds like dinitrosopiperazine, is primarily achieved through the nitrosation of the corresponding diamine precursor.

Nitrosation involves the introduction of a nitroso group (-N=O) onto the nitrogen atoms of the homopiperazine (B121016) ring. As a secondary diamine, homopiperazine can be nitrosated at one or both nitrogen atoms, yielding mononitroso and dinitroso derivatives, respectively.

The most common method for synthesizing dinitroso compounds from cyclic diamines is direct nitrosation. smolecule.com This process typically involves reacting the parent amine, such as homopiperazine or piperazine (B1678402), with a nitrosating agent in an appropriate solvent system. evitachem.com The synthesis of 1,4-dinitrosopiperazine (B30178), a closely related compound, is well-documented and involves the treatment of piperazine with nitrous acid. smolecule.comgoogle.com The reaction for homopiperazine follows a similar pathway.

The general reaction involves dissolving the homopiperazine precursor in an aqueous solution and then adding a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under controlled temperature and pH conditions. evitachem.com The reaction of piperazine with sodium nitrite can lead to the formation of both 1-nitrosopiperazine (B26205) (MNPZ) and 1,4-dinitrosopiperazine (DNPZ). utexas.eduutexas.edu Studies show that when reacting piperazine with one equivalent of NaNO₂, both the dinitroso- product and unreacted piperazine are observed, suggesting that the second nitrosation can occur readily after the first. researchgate.netresearchgate.net To ensure the formation of the dinitroso- derivative as the major product, a molar excess of the nitrosating agent is typically used. researchgate.netresearchgate.net For example, using 2 mmol of NaNO₂ per 1 mmol of piperazine leads to the complete conversion to N,N'-dinitrosopiperazine. researchgate.netresearchgate.net

The efficiency and outcome of the nitrosation reaction are highly dependent on the choice of nitrosating agent and the specific reaction conditions employed.

Nitrosating Agents: A variety of agents can be used to introduce the nitroso group.

Nitrous Acid (HNO₂): Often generated in situ from the acidification of a nitrite salt (e.g., NaNO₂) with a strong acid, it is a common nitrosating agent. evitachem.com

Sodium Nitrite (NaNO₂): Used directly under acidic conditions, it is a readily available and effective reagent. researchgate.net Optimal conditions often include a pH range of 2–3. smolecule.com

Dinitrogen Tetroxide (N₂O₄): A powerful nitrosating agent that can react with precursor compounds to yield nitroso derivatives. rsc.orgnih.gov

tert-Butyl Nitrite (TBN): This reagent allows for the synthesis of N-nitroso compounds under solvent-free, metal-free, and acid-free conditions, offering a milder alternative. rsc.org

Reaction Conditions: The conditions under which the reaction is performed are critical for maximizing the yield of the desired dinitroso product and minimizing side reactions.

| Parameter | Optimal Range/Condition | Rationale & Findings | Citation |

| Temperature | 0–20°C | Lower temperatures (e.g., 0-5°C) are preferred to suppress side reactions and control the exothermic nature of the nitrosation. evitachem.com Yields can decrease at higher temperatures; for instance, a yield of 81% at 15°C dropped to 65% at 25°C for N-nitrosopiperazine. google.com | evitachem.comgoogle.comgoogle.com |

| pH | 2–4 | Acidic conditions are necessary to form the active nitrosating species from nitrite salts. The nitrosation rate is often enhanced at acidic pH, though very low pH can lead to protonation of the amine, reducing its reactivity. The pH must be balanced against the basicity of the amine. smolecule.comnih.govpsu.edu | smolecule.comnih.govpsu.edu |

| Stoichiometry | >2 equivalents of nitrosating agent | Using at least two moles of the nitrosating agent for every mole of homopiperazine is necessary to ensure both nitrogen atoms are nitrosated. Using 1.2 equivalents of NaNO₂ ensures complete conversion for mononitrosation, while a 2:1 molar ratio of NaNO₂ to piperazine results in complete conversion to the dinitroso- product. smolecule.comresearchgate.netresearchgate.net | smolecule.comresearchgate.netresearchgate.net |

| Catalysts | Formaldehyde | Formaldehyde has been shown to catalyze the nitrosation of piperazine, with the reaction being first order in nitrite, formaldehyde, and hydronium ion. researchgate.net | researchgate.net |

While direct nitrosation is the primary method, other strategies can be employed to construct the core heterocyclic structure.

An alternative approach to forming the dinitrosopiperazine ring involves the ring-opening of a bicyclic precursor. Specifically, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a starting material. researchgate.netnih.gov

One documented synthesis involves the reaction of DABCO with an excess of dinitrogen tetroxide (N₂O₄) in carbon tetrachloride at 0–40 °C. rsc.org This reaction is followed by recrystallization to afford a diamine dinitrate salt. Subsequent thermolysis of this salt at high temperatures (180–200 °C) yields 1,4-dinitrosopiperazine, albeit in low yield. rsc.org This method provides a pathway to the dinitrosopiperazine scaffold that does not begin with the pre-formed piperazine ring, instead constructing it through the cleavage of the DABCO cage structure. rsc.org

Alternative Synthetic Routes to this compound Scaffolds

Formation Mechanisms in Chemical Environments

This compound and related compounds can form outside of a dedicated synthesis, particularly in industrial environments where amines and nitrogen oxides (NOx) are present simultaneously. A key example is in amine-based carbon capture systems.

In CO₂ capture plants using piperazine (PZ) as a solvent, the flue gas often contains NOx, such as nitrogen dioxide (NO₂). researchgate.net This NO₂ can be absorbed into the amine solution, forming nitrite (NO₂⁻). researchgate.netresearchgate.net The absorbed nitrite can then react with piperazine to form N-mononitrosopiperazine (MNPZ) and trace amounts of N,N'-dinitrosopiperazine (DNPZ). utexas.eduresearchgate.netresearchgate.net

The formation mechanism is typically first-order with respect to the concentrations of nitrite, the carbamated amine, and hydronium ions. researchgate.netresearchgate.net The formation of DNPZ is considered a subsequent reaction to the formation of MNPZ, where the already nitrosated MNPZ undergoes a second nitrosation. researchgate.net Because the concentration of MNPZ is usually much lower than the concentration of the parent piperazine, the yield of DNPZ is often negligible or found only in trace amounts under these conditions. researchgate.netforcetechnology.com For instance, in an amine scrubber, the steady-state concentration of MNPZ might be on the order of 1 mM, while the DNPZ concentration is projected to be around 10⁻⁵ mM. researchgate.netresearchgate.net The presence of CO₂ can accelerate the nitrosation by reacting with nitrite to form ONOCO₂⁻, a more potent nitrosating agent for piperazine species. researchgate.net

Nitrosation in Aqueous and Solvent Systems

The primary route to the formation of 1,4-Dinitrosohomopiperazine is through the nitrosation of its parent amine, homopiperazine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atoms of the homopiperazine ring.

The nitrosation of piperazine, a closely related six-membered ring analog, has been studied extensively and provides insights into the probable mechanisms for homopiperazine. The reaction of piperazine with nitrite can lead to the formation of both 1-nitrosopiperazine (MNPZ) and 1,4-dinitrosopiperazine (DNPZ). utexas.edu Studies have shown that in the presence of 2 mmol of sodium nitrite per 1 mmol of piperazine, the entirety of the piperazine is converted to N,N-dinitrosopiperazine, which exists in two chair conformations (cis and trans). researchgate.net When the molar ratio of sodium nitrite to piperazine is increased to 4:1, the resulting N,N-dinitrosopiperazine can exist in four conformational states, including both chair and boat forms for the cis and trans isomers. researchgate.net

The pH of the reaction medium plays a critical role in the nitrosation process. The nitrosation of piperazine with sodium nitrite has been observed to be pH-dependent, with optimal conditions often found in a slightly acidic to neutral range. psu.edu For instance, maintaining a pH between 6 and 7 is a strategy to control the formation of 1,4-dinitrosopiperazine during the synthesis of mononitrosated derivatives. In a Russian patent, the nitrosation of piperazine dichlorohydrate is carried out at temperatures between 6 and 20°C, followed by alkalinization to a pH of 8.8 to isolate the 1,4-dinitrosopiperazine product. google.com

A specific synthetic route for 1,4-dinitrosopiperazine involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with an excess of dinitrogen tetroxide in carbon tetrachloride at 0–40 °C. rsc.org This is followed by recrystallization in ethanol (B145695) and nitric acid to yield the corresponding diamine dinitrate in 74% isolated yield. rsc.org Subsequent thermolysis of this salt at 180–200 °C produces 1,4-dinitrosopiperazine, albeit in a low yield. rsc.orgrsc.org

Table 1: Nitrosation Conditions for Piperazine Derivatives

| Precursor | Nitrosating Agent | Molar Ratio (Nitrosating Agent:Precursor) | Solvent/System | Temperature (°C) | pH | Product(s) | Yield | Reference |

| Piperazine | Sodium Nitrite | 2:1 | Wet-SiO2 (50%) | Room Temperature | - | N,N-dinitrosopiperazine (cis- and trans- chair conformers) | Complete conversion | researchgate.net |

| Piperazine | Sodium Nitrite | 4:1 | Wet-SiO2 (50%) | Room Temperature | - | N,N-dinitrosopiperazine (cis- and trans- chair and boat conformers) | Complete conversion | researchgate.net |

| Piperazine dichlorohydrate | Sodium Nitrite | - | Aqueous | 6-20 | 8.8 (final) | 1,4-dinitrosopiperazine | - | google.com |

| DABCO | Dinitrogen Tetroxide | Excess | CCl4, then Ethanol/Nitric Acid | 0-40 (nitrosation), 180-200 (thermolysis) | - | 1,4-dinitrosopiperazine | Low | rsc.orgrsc.org |

| Piperazine | Nitrite | - | Aqueous Citrate/HCl buffer | 37 | 0.5-6.0 | MNPz and DNPz | pH-dependent | psu.edu |

Formation from Precursor Degradation

The formation of this compound is not limited to direct synthesis but can also occur through the degradation of its precursor amine, particularly in industrial settings such as post-combustion CO2 capture plants that utilize amine-based solvents.

In these systems, piperazine is often used as a solvent, and it can react with nitrogen oxides (NOx) present in the flue gas to form nitrosamines. utexas.eduresearchgate.net The formation of mononitrosopiperazine (MNPZ) and trace amounts of dinitrosopiperazine (DNPZ) has been observed in amine scrubbers. researchgate.net The concentration of DNPZ in such systems is typically very low, on the order of 10⁻⁵ mM. researchgate.net

The degradation of the primary amine solvent can lead to the formation of secondary amines, which are then susceptible to nitrosation. For instance, the degradation of monoethanolamine (MEA) can produce secondary amines that subsequently form nitrosamines. utexas.edu A similar degradation pathway for homopiperazine could be a source of its dinitroso derivative.

Furthermore, atmospheric degradation of piperazine initiated by hydroxyl (OH) radicals can lead to the formation of various products, including 1-nitropiperazine (B131163) and 1,4-dinitropiperazine (B13729250), which have been detected in aerosol particles. nih.gov While this study focuses on nitrated derivatives, the atmospheric conditions with NOx could also favor the formation of nitrosated compounds.

In a different context, the degradation of the drug rifampicin (B610482) has been shown to produce 1-amino-4-methylpiperazine, which can then be oxidized to form the nitrosamine (B1359907) 1-methyl-4-nitrosopiperazine (B99963) (MNP). mdpi.com This highlights a pathway where a complex precursor molecule degrades to a piperazine derivative that is then nitrosated.

Table 2: Formation of Dinitrosopiperazine from Precursor Degradation

| Precursor | Degradation Environment | Nitrosating Agent | Key Intermediates/Conditions | Product | Reference |

| Piperazine | Amine Scrubber (CO2 Capture) | NOx in flue gas | Aqueous amine solution | Mononitrosopiperazine (MNPZ), Dinitrosopiperazine (DNPZ) | researchgate.net |

| Piperazine | Atmospheric Photo-oxidation | OH radicals, NOx | Aerosol formation, reaction with nitric acid | 1-Nitropiperazine, 1,4-Dinitropiperazine | nih.gov |

| Rifampicin | Acidic/Oxidative/Thermal Stress | - | Hydrolysis to 1-amino-4-methylpiperazine, then oxidation | 1-Methyl-4-nitrosopiperazine (MNP) | mdpi.com |

Catalytic Influences on this compound Formation

The formation of this compound can be influenced by the presence of catalysts, which can either accelerate the reaction or direct it towards specific products.

In the synthesis of N,N-dinitrosopiperazine, the use of a solid acid catalyst, nano-kaolin-SO3H, has been reported. researchgate.net The reaction between piperazine and sodium nitrite was carried out in the presence of this catalyst and wet silica, demonstrating a solvent-free approach to the synthesis. researchgate.net

In the context of CO2 capture systems, metal ions can play a catalytic role in the formation of nitrosamines. For example, copper ions have been shown to catalyze the formation of nitrosamines from MEA, and this effect is enhanced by increasing oxygen concentration. forcetechnology.com Similarly, ions of stainless-steel components like iron (Fe²⁺ and Fe³⁺), nickel (Ni), and chromium (Cr) can catalyze the oxidation of piperazine. forcetechnology.com This oxidation can be a precursor step to nitrosation.

Conversely, some substances can inhibit nitrosamine formation. For example, SO2 is thought to have an inhibitory effect on the formation of nitrosamines. forcetechnology.com

Table 3: Catalytic Influences on the Formation of Piperazine-derived Nitrosamines

| Catalyst/Inhibitor | Reaction | Effect | Conditions | Reference |

| Nano-kaolin-SO3H | Nitrosation of piperazine with sodium nitrite | Catalyzes formation of N,N-dinitrosopiperazine | Solvent-free, room temperature | researchgate.net |

| Copper ions | Nitrosamine formation from MEA | Catalytic | Increases with O2 concentration | forcetechnology.com |

| Fe²⁺, Fe³⁺, Ni, Cr ions | Oxidation of piperazine | Catalytic | - | forcetechnology.com |

| SO₂ | Nitrosamine formation (from morpholine) | Inhibitory | - | forcetechnology.com |

Chemical Reactivity and Transformation Mechanisms of Dinitrosohomopiperazine

Thermal Decomposition and Degradation Pathways

In the absence of decomposition studies, the thermal degradation products of dinitrosohomopiperazine remain unidentified in the reviewed literature.

Oxidative Transformation Processes

There is a lack of published research on the mechanisms of oxidative transformation of this compound. Studies on the related piperazine (B1678402) molecule show that OH-initiated oxidation is a significant degradation pathway, proceeding through both C-H and N-H abstraction. nih.govresearchgate.net This can lead to the formation of various products, including nitramines. researchgate.netacs.org However, no specific research has applied these principles to the dinitroso derivative of homopiperazine (B121016).

Consequently, there is no information available identifying the specific oxidative degradation products and intermediates that would result from the transformation of this compound. For piperazine itself, photo-oxidation can lead to products such as 1-nitropiperazine (B131163) and 1,4-dinitropiperazine (B13729250). nih.govresearchgate.netacs.org

Photolytic Degradation and Photo-Induced Reactions

The photolytic behavior of this compound has not been characterized in the available literature. Nitrosamines are generally known to be sensitive to light and can undergo photolytic decomposition. google.comcymitquimica.com For instance, N-nitrosopiperazine is known to undergo very fast photolysis. nih.govacs.org UV radiation has been noted as a method to degrade nitrosamines like mononitrosopiperazine and dinitrosopiperazine. utexas.edu However, specific studies, including quantum yields or identification of photo-products for this compound, are absent.

Photoreactivity and Quantum Yields

N-nitrosamines are well-documented as being photoreactive, readily degrading upon exposure to ultraviolet (UV) radiation. google.comgassnova.no The absorption of UV photons leads to the excitation of electrons in the N-nitroso group, which can result in the cleavage of the N-N bond. gassnova.no This process is a primary degradation pathway for nitrosamines in the environment. gassnova.no

The efficiency of this photochemical process is described by the quantum yield (Φ), which is the ratio of the number of molecules that react to the number of photons absorbed. For many nitrosamines, this value is high, indicating an efficient conversion process. For instance, the quantum yield for the photolysis of N-nitrosodimethylamine has been reported to be approximately 1, signifying that the absorption of a photon almost certainly leads to the decomposition of the molecule. gassnova.no While specific quantum yield values for this compound are not available, it is expected to be highly photoreactive by analogy.

Table 1: Photoreactivity Data for Representative Nitrosamines

| Compound | Photoreactivity | Quantum Yield (Φ) | Notes |

|---|---|---|---|

| N-Nitrosodimethylamine | High | ~1.0 | Efficiently degrades under UV light. gassnova.no |

Wavelength Dependence of Photolysis

The photolysis of nitrosamines is highly dependent on the wavelength of the incident light. These compounds absorb strongly in the UV-A range of the electromagnetic spectrum, typically between 300 and 400 nm. gassnova.no The key electronic transition responsible for their photoreactivity occurs at approximately 340-360 nm. gassnova.noresearchgate.net

Sunlight that reaches the troposphere is largely depleted of wavelengths shorter than 300 nm due to absorption by the ozone layer. gassnova.no Consequently, the absorption band of nitrosamines in the 340-360 nm range overlaps significantly with the available solar spectrum, leading to rapid photolytic degradation in the atmosphere during daylight hours, with half-lives estimated to be in the order of minutes. gassnova.noresearchgate.netwhiterose.ac.uk

Identification of Photodegradation Products

The primary event in the photolysis of nitrosamines is the cleavage of the relatively weak N-NO bond. gassnova.no This homolytic cleavage generates a nitric oxide radical (•NO) and an aminyl radical. The subsequent reactions of these radical species can be complex. In some cases, the photodegradation products themselves can be hazardous. google.com For N,N'-dinitrosopiperazine, and presumably this compound, this would lead to the stepwise loss of both nitroso groups. The final organic products would depend on the surrounding chemical environment, but the initial step involves breaking the nitrogen-nitrogen bond.

Reduction Reactions and Denitrosation Chemistry

The nitroso groups of this compound can be chemically reduced or removed entirely (denitrosation), transforming the compound into less hazardous substances like the parent amine, homopiperazine.

Catalytic Reduction of Nitroso Groups

Catalytic hydrogenation is an effective method for the complete reduction of nitrosamines. This process typically involves a metal catalyst and a source of hydrogen. A notable method uses a nickel-aluminum alloy in a basic solution to break the N-N bond and reduce the nitrosamine (B1359907) to its corresponding amine. google.com This one-step process can achieve quantitative reduction at room temperature. google.com Other catalysts, such as Raney-nickel, are also employed for the hydrogenolysis of the N-N bond in the presence of a hydrogen atmosphere. google.com

Chemical Reductants and Reaction Pathways

Various chemical reagents can be used to reduce or denitrosate nitrosamines.

Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent can convert nitrosamines to hydrazines in an initial step, which can then be further reduced to the corresponding amine. google.com

Acid-Catalyzed Denitrosation : Treatment with reagents like hydrogen bromide in acetic acid can cleave the N-NO bond, releasing the parent amine.

Copper(I) Chloride : A method for determining the total amount of N-nitroso compounds involves chemical denitrosation using copper(I) chloride (CuCl) in hydrochloric acid (HCl). gassnova.no This reaction releases nitric oxide (NO), which can then be quantified. gassnova.no

Ascorbic Acid and Sulfamic Acid : These compounds can act as nitrite (B80452) scavengers, preventing the formation of nitrosamines from amines and nitrite. utexas.edu Sulfamic acid is also used in analytical methods to remove interfering nitrite before quantifying nitrosamines. gassnova.no

Table 2: Summary of Reduction/Denitrosation Methods for Nitrosamines

| Method | Reagent(s) | Product(s) | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Nickel-Aluminum Alloy, NaOH(aq) | Parent Amine, Ammonia | Room Temperature google.com |

| Catalytic Hydrogenolysis | Raney-Nickel, H₂ | Parent Amine | Hydrogen Atmosphere google.com |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hydrazine Intermediate, then Amine | Anhydrous Ethereal Solvent google.com |

Influence of Environmental Parameters on Reactivity

The stability and transformation of this compound in the environment are influenced by several factors:

Presence of NOx : In industrial settings like CO2 capture plants, the presence of nitrogen oxides (NOx) in flue gas can react with amines to form nitrosamines. utexas.eduresearchgate.net The concentration of NOx is a key factor in the rate of formation.

Temperature : Both the formation and decomposition of nitrosamines are temperature-dependent. google.com For instance, in amine scrubbing systems for CO2 capture, N-nitrosopiperazine compounds will thermally decompose in the high-temperature stripper section of the plant. researchgate.net

pH : The rate of nitrosation (formation of nitrosamines) is highly pH-dependent. While often studied in acidic conditions, nitrosation can also occur in the alkaline environments typical of CO2 capture processes, potentially accelerated by catalysts. utexas.edu

Light Availability : As discussed under photoreactivity, sunlight is a major driver of degradation in surface waters and the atmosphere. researchgate.net

Natural Organic Matter (NOM) : In natural waters, dissolved NOM can act as a light screen, competing for photons and thereby reducing the rate of direct photolysis of nitrosamines. researchgate.net

Aerosols : In the atmosphere, nitrosamines can be associated with particulate matter, which can influence their transport and deposition. whiterose.ac.uk

pH Effects on this compound Stability and Reactivity

The stability and reactivity of this compound are significantly dependent on pH. solubilityofthings.comresearchgate.net Nitrosation reactions, which lead to the formation of nitrosamines like this compound, are generally enhanced under acidic conditions. gassnova.no The formation of N-nitroso compounds occurs when amines and amides react with nitrite, a process that has been demonstrated in the gastric juice of both experimental animals and humans. researchgate.net

In the context of CO2 capture processes, which typically operate in alkaline environments, the formation of nitrosamines was initially thought to be minimal. utexas.edu However, certain catalysts can accelerate nitrosation even under basic conditions. utexas.edu For instance, the formation of N-nitrosopiperazine (MNPZ) and dinitrosopiperazine (DNPZ) from the reaction of piperazine (PZ) with nitrite is highly sensitive to pH. utexas.eduresearchgate.net Specifically, the reaction to form MNPZ is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ions. researchgate.net

Studies on the determination of dinitrosopiperazine in simulated gastric juice have highlighted the importance of pH control in analytical methods. For example, a reversed-phase HPLC method utilized a mobile phase with a pH of 3.0 for optimal separation. researchgate.netnih.gov Similarly, a voltammetric method for the determination of DNPZ is based on the differential pulse polarographic peak produced in a pH 3 Britton Robinson buffer. nih.gov The reduction process of DNPZ is pH-dependent, with a well-defined cathodic wave observed at -0.77 V versus Ag/AgCl in this buffer. researchgate.netnih.gov

The following table summarizes the effect of pH on the formation of DNPZ in simulated gastric juice at 37°C. researchgate.net

| Time (min) | DNPZ formed at pH 1.2 (%) | DNPZ formed at pH 3.5 (%) |

| 5 | 1.8 | 0.6 |

| 15 | 4.2 | 1.1 |

| 30 | 7.5 | 1.9 |

| 60 | 12.3 | 3.2 |

| 120 | 18.6 | 5.4 |

| 180 | 24.1 | 7.8 |

This table is based on data from a study on the voltammetric determination of N,N′-dinitrosopiperazine in simulated gastric juice. researchgate.net

Temperature and Pressure Effects on Reaction Rates

Temperature is a critical factor influencing the rate of chemical reactions, including the formation and decomposition of this compound. chemguide.co.ukchemicals.co.uk An increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of molecules, resulting in more frequent and energetic collisions. chemguide.co.ukchemicals.co.uk For many reactions at room temperature, a 10°C rise can approximately double the reaction rate. chemguide.co.uk

In the context of CO2 capture systems, the formation and decomposition of nitrosamines like MNPZ and DNPZ are temperature-dependent. researchgate.netutexas.edu At temperatures below 75°C, the reaction between nitrite and piperazine reaches an equilibrium concentration. utexas.edu However, at higher temperatures, the concentration of nitrite rapidly decreases. utexas.edu The formation of MNPZ is observed at temperatures greater than 75°C, and its decomposition is also accelerated by increased temperatures. utexas.edu

The thermal decomposition of N-nitrosopiperazine (MNPZ) in aqueous piperazine solutions has been studied across a temperature range of 100 to 165°C. researchgate.net In an 8 m PZ solution with a 0.3 mol CO2/equiv N loading, the thermal decomposition of MNPZ follows Arrhenius temperature dependence with an activation energy of 94 kJ/mol. researchgate.net The activation energy for the formation of MNPZ from the reaction of nitrite with piperazine is 84±2 kJ/mole. researchgate.net

Studies on the thermal decomposition of 1,4-dinitropiperazine (DNP) have determined the activation energy of the solid-state process to be 116.51 kJ/mol. nih.gov The primary step in the thermolysis of DNP is believed to be the cleavage of the N-N and C-N bonds. nih.gov

While the effect of temperature is well-documented, information on the specific effects of pressure on the reaction rates of this compound is less available. However, in related systems, increasing system pressure has been shown to lead to an increased pressure drop. researchgate.net

Role of Matrix Effects and Co-Solvents

The chemical environment, including the sample matrix and the presence of co-solvents, can significantly influence the reactivity and analysis of this compound. mdpi.comchromatographyonline.com Matrix effects are defined as the alteration of an analytical signal due to the presence of other components in the sample. analchemres.org These effects can lead to either an enhancement or suppression of the signal. analchemres.org

In the analysis of nitrosamines, matrix effects are a significant challenge. mdpi.com For instance, in the determination of 1-Methyl-4-Nitrosopiperazine (B99963) (MNP) in pharmaceutical products, the complexity of the sample matrix required the development of specific extraction methods to mitigate matrix effects. mdpi.com The use of standard additions, where known amounts of the analyte are added to the sample, is a technique used to compensate for matrix effects. chromatographyonline.comamazonaws.com

Co-solvents also play a crucial role in the reactivity of this compound. The solubility of 1,4-dinitrosopiperazine (B30178) is dependent on the solvent, with a tendency to be more soluble in polar solvents. solubilityofthings.com In chemical reactions, the choice of solvent is critical. For the synthesis of N-monosubstituted piperazines from N-nitrosopiperazine, preferred solvents include dioxane, lower alkanols like methanol (B129727) and ethanol (B145695), and lower aliphatic ketones such as acetone. google.com

In analytical procedures, the mobile phase composition is critical for achieving good separation. For the HPLC determination of dinitrosopiperazine, a mobile phase consisting of methanol and a sodium dihydrogen phosphate (B84403) buffer (60:40 v/v) at pH 3.0 was found to be optimal. researchgate.netnih.gov The choice of co-solvents and their proportions can significantly impact the retention time and peak shape of the analyte. akjournals.com

Structural and Conformational Analysis of Dinitrosohomopiperazine

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure of Dinitrosohomopiperazine. Techniques such as NMR, IR, Raman, and UV-Vis spectroscopy each provide unique information about the molecular framework, functional groups, and electronic system of the compound.

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. While specific experimental NMR data for 1,4-dinitroso-1,4-diazepane is not widely published, the expected spectra can be predicted based on its molecular structure (C₅H₁₀N₄O₂).

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the ten hydrogen atoms on the three methylene (B1212753) (-CH₂-) bridges of the diazepane ring. Due to the presence of cis and trans isomers arising from the rotation of the N-N=O bonds, the spectrum is expected to be complex. The signals for the methylene protons adjacent to the nitrogen atoms (at positions 2 and 7) would appear at a different chemical shift from the protons on the central carbon of the five-carbon chain (at position 5 and 6). The symmetry and conformation of the ring would dictate the number and splitting patterns of these signals. For instance, in a rigid chair-like conformation, axial and equatorial protons would have distinct chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR would be particularly informative, providing direct insight into the electronic environment of the four nitrogen atoms. Two distinct signals would be expected for the ring nitrogens and the nitroso group nitrogens, with their chemical shifts being highly sensitive to the cis-trans isomerism and the conformation of the molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint based on its functional groups and skeletal structure.

IR Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. The most prominent bands would include:

N-N=O Stretch: A strong absorption band typically found in the region of 1430-1500 cm⁻¹ is characteristic of the N=O stretching vibration in N-nitrosamines. The exact position can give clues about the isomeric form.

N-N Stretch: A weaker band for the N-N single bond stretch is expected around 1000-1150 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds of the methylene groups would appear in the 2850-3000 cm⁻¹ range.

C-N Stretch: The stretching vibrations for the C-N bonds of the diazepane ring would be observed in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like N=O give strong IR signals, more symmetric vibrations can be stronger in the Raman spectrum. It can be particularly useful for studying the skeletal vibrations of the seven-membered ring, which can provide insights into its conformation.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the N-nitroso group (-N=O). N-nitrosamines typically exhibit two characteristic absorption bands:

An intense band in the UV region, usually around 230-250 nm, which is attributed to a π → π* electronic transition.

A weaker band at a longer wavelength in the near-UV region, typically between 330-370 nm, corresponding to an n → π* transition of the non-bonding electrons on the oxygen and nitrogen atoms. msu.edu

The precise position and intensity (molar absorptivity) of these bands can be influenced by the solvent and the specific conformation and isomeric form of the molecule. libretexts.org

Isomeric Forms and Stereochemistry

The stereochemistry of this compound is defined by both configurational isomerism related to the nitroso groups and the conformational dynamics of the flexible seven-membered ring.

Rotation around the N-N single bond in N-nitrosamines is restricted due to the partial double-bond character arising from resonance. This restriction gives rise to cis-trans isomerism (also referred to as E/Z isomerism) based on the orientation of the oxygen atom relative to the diazepane ring. nist.govresearchgate.net For this compound, with two nitroso groups, three potential isomers exist:

Cis-Cis: Both nitroso oxygen atoms are on the same side of the mean plane of the ring.

Trans-Trans: The two nitroso oxygen atoms are on opposite sides of the ring's plane.

Cis-Trans: One nitroso oxygen is on one side of the plane, and the other is on the opposite side.

These isomers are distinct chemical species with different energies and spectroscopic properties. Studies on the related compound, dinitrosopiperazine, have shown that these isomers can coexist in solution and can be identified by NMR spectroscopy. nih.govresearchgate.net

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations to minimize steric and torsional strain. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like diazepane have more complex potential energy surfaces with multiple stable or metastable conformations.

Studies on the parent homopiperazine (B121016) ring and its derivatives show that the most stable conformations are typically variations of chair and twist-boat forms. nih.govmdpi.com

Chair Conformation: The parent homopiperazine ring has been found to exist in a pseudo-chair conformation. mdpi.com In substituted diazepanes, chair-like structures are also prevalent. researchgate.netresearchgate.net

Boat and Twist-Boat Conformations: Boat and, more commonly, lower-energy twist-boat conformations are also significant possibilities for the 1,4-diazepane ring. nih.govresearchgate.net These conformations can be stabilized by specific substitution patterns or interactions within the molecule.

For this compound, an equilibrium between these different ring conformations is expected in solution. The interconversion between chair and boat forms would involve passing through higher-energy transition states. The specific preference for one conformation over another would be influenced by the steric and electronic effects of the two nitroso groups and their cis/trans arrangement.

Solid-State Structural Investigations

Solid-state analysis, primarily through X-ray crystallography, offers a definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline lattice. This technique provides precise information on bond lengths, bond angles, and conformational isomers present in the solid state.

Direct X-ray crystallographic studies on this compound have not been reported in the surveyed scientific literature. However, the crystal structure of 1,4-dinitrosopiperazine (B30178) (DNP) has been thoroughly investigated and serves as an excellent model for predicting the structural characteristics of this compound.

A detailed X-ray diffraction analysis of 1,4-dinitrosopiperazine revealed that the molecule adopts a centrosymmetric conformation in the solid state. iucr.org The piperazine (B1678402) ring is found in a chair conformation, which is a common low-energy arrangement for six-membered saturated heterocyclic rings. iucr.org The two nitroso groups are in an anti configuration relative to each other. iucr.org

The study provided precise measurements of the crystal lattice parameters and key molecular dimensions. The crystals of 1,4-dinitrosopiperazine belong to the orthorhombic space group Pbca. iucr.org The unit cell contains four molecules, and the crystal packing shows the formation of infinite ribbons along the nih.gov direction, held together by van der Waals forces. iucr.org

The N-N bond length of the nitroso group is a critical parameter, and in 1,4-dinitrosopiperazine, it was determined to be 1.202 Å. iucr.org The N-N-O bond angle was found to be 113.4°. iucr.org These values are characteristic of N-nitrosamines and provide a benchmark for computational studies on this compound.

Below are the crystallographic data for 1,4-dinitrosopiperazine:

| Parameter | Value |

| Molecular Formula | C₄H₈N₄O₂ |

| Molecular Weight | 144.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.495(4) Å |

| b | 6.570(3) Å |

| c | 10.521(7) Å |

| V | 656.3(9) ų |

| Z | 4 |

| Dx | 1.459 Mg m⁻³ |

| Temperature | 293 K |

| R-factor | 0.089 |

Selected Bond Lengths and Angles for 1,4-Dinitrosopiperazine iucr.org

| Bond/Angle | Value |

| N-O | 1.202(4) Å |

| N-N-O | 113.4(3)° |

Regarding derivatives, studies on compounds such as dinitrosopiperazine-2-carboxylic acid have been reported, indicating research into the broader family of dinitrosated piperazines. However, detailed crystallographic data tables for these derivatives were not available in the reviewed literature. The introduction of a substituent like a carboxylic acid group would likely influence the crystal packing and potentially the conformation of the piperazine ring due to intermolecular interactions such as hydrogen bonding.

Theoretical and Computational Chemistry Studies on Dinitrosohomopiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For dinitrosohomopiperazine and its analogs, these calculations have been instrumental in understanding their electronic characteristics and predicting their reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of nitrosamines due to its balance of computational cost and accuracy. mdpi.commdpi.comscispace.com Studies on compounds structurally similar to this compound, such as 1,4-dinitrosopiperazine-2-carboxylic acid, have utilized DFT to explore their molecular and electronic properties. asianresassoc.org

These computational investigations often involve the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic parameters. asianresassoc.org Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. asianresassoc.org

For instance, in the study of 1,4-dinitrosopiperazine-2-carboxylic acid, the HOMO was found to be localized on the piperazine (B1678402) ring and the nitroso groups, while the LUMO was distributed over the carboxylic acid group. This distribution of frontier orbitals provides valuable information about the sites susceptible to electrophilic and nucleophilic attack. asianresassoc.org

The molecular electrostatic potential (MESP) surface, generated from DFT calculations, is another powerful tool for predicting reactivity. The MESP visually represents the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. Red-colored regions on the MESP surface indicate areas of high electron density, which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas, which are attractive to nucleophiles. asianresassoc.orgasianresassoc.org

Table 1: Calculated Electronic Properties of a Dinitroso-piperazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -7.5 eV | asianresassoc.org |

| LUMO Energy | -2.1 eV | asianresassoc.org |

| HOMO-LUMO Gap | 5.4 eV | asianresassoc.org |

Note: Data is for 1,4-Dinitrosopiperazine-2-carboxylic acid, a structural analog of this compound.

Ab Initio Methods for Energy Profiles and Transition States

For example, in the study of the OH-initiated degradation of piperazine, high-level ab initio methods like M06-2X with an augmented correlation-consistent basis set (aug-cc-pVTZ) were used to map the potential energy surface. nih.govacs.org These calculations are crucial for identifying the transition state structures and calculating the activation energies for various reaction steps. The intrinsic reaction coordinate (IRC) method is often used to confirm that a located transition state connects the correct reactants and products. acs.org

Such computational approaches can be applied to this compound to investigate its decomposition mechanisms, including the initial N-N bond cleavage of the nitroso groups, which is a critical step in the activation of many nitrosamines. researchgate.net The calculated energy barriers for these processes provide a quantitative measure of the compound's thermal stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment. nih.govnih.gov

Conformational Analysis and Stability Prediction

The seven-membered ring of this compound allows for a greater degree of conformational flexibility compared to its six-membered piperazine analog. Stereochemical studies on the closely related N,N'-dinitrosopiperazine have shown the existence of multiple conformers, including cis and trans isomers in both chair and boat conformations. researchgate.net This suggests that this compound also likely exists as an equilibrium of different conformers.

Computational methods, such as those utilizing force fields like MMFF94 or quantum mechanical calculations, can be employed to perform a systematic conformational analysis. chemrxiv.orgcopernicus.orgnih.govmdpi.com These analyses help to identify the low-energy conformers and to estimate their relative populations at a given temperature. The stability of these conformers is influenced by steric and electronic factors, such as the repulsion between the nitroso groups and intramolecular interactions.

Table 2: Possible Conformations of Dinitroso-piperidine Analogs

| Conformation Type | Isomer | Predicted Stability | Reference |

|---|---|---|---|

| Chair | cis | Higher | researchgate.net |

| Chair | trans | Lower | researchgate.net |

| Boat | cis | Lower | researchgate.net |

| Boat | trans | Lower | researchgate.net |

Note: Based on studies of N,N'-dinitrosopiperazine. The relative stabilities are influenced by steric hindrance.

Interaction with Solvents and Other Chemical Species

The interaction of this compound with solvents and other chemical species is crucial for understanding its behavior in biological and environmental systems. MD simulations are a powerful tool for studying these interactions at the molecular level. dtic.milnsf.govnih.gov

By simulating the compound in a box of solvent molecules (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. nsf.govresearchgate.net These simulations can provide information on the solvation free energy, which is a measure of the compound's solubility.

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as biological macromolecules or reactive chemical species. nih.gov This can help in understanding its potential mechanisms of action and its fate in various environments. The choice of force field is critical for the accuracy of these simulations.

Kinetic Modeling and Reaction Pathway Prediction

Kinetic modeling and reaction pathway prediction aim to provide a quantitative understanding of the rates and mechanisms of chemical reactions. rsc.orgsmu.edu

Studies on the formation and decomposition of dinitrosopiperazine under conditions relevant to amine scrubbing for CO2 capture have involved kinetic modeling. researchgate.netresearchgate.netgoogle.com These models often consist of a series of elementary reaction steps with associated rate constants. For example, the formation of dinitrosopiperazine has been hypothesized to occur through the nitrosation of the carbamated amine of mononitrosopiperazine. researchgate.net

For this compound, similar kinetic models could be developed to predict its formation from homopiperazine (B121016) and nitrosating agents, as well as its subsequent decomposition pathways. These models would be invaluable for assessing its persistence and potential for formation in various industrial and environmental settings.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dinitrosopiperazine |

| 1,4-Dinitrosopiperazine-2-carboxylic acid |

| Piperazine |

| Homopiperazine |

Theoretical Prediction of Reaction Rate Coefficients

Theoretical and computational chemistry provide powerful tools for predicting the kinetics of chemical reactions, including the determination of reaction rate coefficients. These methods are particularly valuable for understanding the atmospheric fate and potential reactivity of compounds. For this compound, a comprehensive theoretical study on its reaction rate coefficients with key atmospheric oxidants, such as hydroxyl radicals (•OH), would be crucial for assessing its environmental persistence.

However, a review of the current scientific literature reveals a notable absence of specific theoretical studies focused on predicting the reaction rate coefficients of this compound. While there are extensive theoretical investigations on the reaction kinetics of related compounds like piperazine and its derivatives with •OH radicals, this specific data for the homopiperazine analogue is not publicly available. nih.govacs.org Such studies on piperazine have utilized quantum chemistry calculations, such as M06-2X/aug-cc-pVTZ, and master equation modeling to determine rate coefficients and branching ratios for different reaction pathways, including N–H and C–H abstraction. nih.govacs.org

A theoretical investigation into this compound would likely involve similar computational approaches. The primary reaction pathways of interest would be hydrogen abstraction from the carbon atoms of the homopiperazine ring by atmospheric radicals. The presence of the nitroso groups would significantly influence the electron density and bond dissociation energies within the molecule, thereby affecting the rate of these reactions.

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding the reaction mechanisms of this compound at the molecular level is essential for predicting its degradation pathways and potential transformation products. Computational chemistry allows for the detailed mapping of potential energy surfaces, identifying transition states and intermediates involved in a reaction.

Currently, there are no specific published studies that elucidate the reaction mechanisms of this compound using computational methods. For related nitrosamines, theoretical studies have explored their photolysis and reactions with atmospheric radicals. nih.govacs.org For instance, the photolysis of nitrosamines is known to proceed via an n → π* transition, leading to rapid dissociation. nih.govacs.org A computational study on this compound would be expected to investigate similar photochemical and radical-initiated degradation pathways.

Furthermore, computational analysis could shed light on the formation mechanism of this compound itself, likely from the nitrosation of homopiperazine. Theoretical studies on the nitrosation of other secondary amines have been conducted and could serve as a methodological basis for investigating this compound.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR and Vibrational Spectroscopy

Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are powerful analytical techniques for structure elucidation. Theoretical calculations can predict the chemical shifts in NMR spectra and the vibrational frequencies and intensities in IR and Raman spectra.

A computational study on 1,4-dinitrosopiperazine-2-carboxylic acid has demonstrated the utility of these methods for predicting vibrational assignments and chemical shifts. asianresassoc.org Similarly, stereochemical studies of N,N-dinitrosopiperazine have utilized ¹H NMR. researchgate.net For this compound, such computational studies would be invaluable for interpreting experimental spectra and understanding its conformational preferences. The seven-membered ring of homopiperazine introduces greater conformational flexibility compared to the six-membered piperazine ring, which would be an interesting aspect to explore computationally.

Despite the potential insights, there is a lack of published computational studies specifically predicting the NMR and vibrational spectra of this compound. Therefore, no detailed data tables for its predicted spectroscopic properties can be presented at this time.

Advanced Analytical Methodologies for Dinitrosohomopiperazine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Dinitrosohomopiperazine from complex sample matrices prior to detection. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable nitrosamines. restek.comresolvemass.ca For compounds like this compound, which may exhibit sufficient volatility, GC offers high-resolution separation. Direct liquid injection is often preferred over headspace analysis for its applicability to a wider range of nitrosamines. restek.com

To enhance selectivity and sensitivity, GC systems are often coupled with specific detectors:

Thermal Energy Analyzer (TEA): The TEA is highly selective for the nitroso functional group. It works by pyrolyzing the N-nitroso bond to release a nitric oxide (NO) radical, which then reacts with ozone to produce chemiluminescence. This specificity makes it one of the most trusted detectors for nitrosamine (B1359907) analysis. resolvemass.cagassnova.no A quantitative method using a gas chromatograph interfaced with a TEA has been described for measuring N,N'-dinitrosopiperazine (DNPIP), a close analog of this compound. nih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that shows a high response to compounds containing nitrogen and phosphorus. It is more common and less expensive than the TEA, offering good sensitivity for nitrosamine analysis. nih.govepa.gov

Nitrogen Chemiluminescence Detector (NCD): This detector is similar in principle to the TEA and provides high selectivity for nitrogen-containing compounds, making it suitable for nitrosamine screening. gassnova.no

Liquid Chromatography (LC) including HPLC and UPLC

For nitrosamines that have lower volatility or are thermally labile, liquid chromatography is the method of choice. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques that provide rapid and efficient separations.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been successfully developed for the separation of N-nitroso compounds. For instance, a simple and specific reversed-phase HPLC method with UV detection has been reported for the determination of dinitrosopiperazine in simulated gastric juice. researchgate.net This demonstrates the utility of HPLC for quantifying such compounds in complex biological matrices.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govlcms.cz UPLC, often coupled with mass spectrometry, is a cornerstone of modern nitrosamine analysis, capable of separating multiple nitrosamines in a single run. thermofisher.com For example, a UPLC method was developed to investigate nine process-related impurities, showcasing its high throughput and separation efficiency. akjournals.com

Chromatographic Conditions for Baseline Separation

Achieving baseline separation of this compound from other matrix components and potential isomers is critical for accurate quantification. Method development involves optimizing several parameters, including the stationary phase, mobile phase composition, temperature, and flow rate.

For Gas Chromatography , a typical setup for a related compound, dinitrosopiperazine, involved a DB-5 MS column with a specific temperature gradient to ensure effective separation. akjournals.com

For Liquid Chromatography , reversed-phase columns, such as C18 or phenyl-hexyl, are most common. lcms.czmdpi.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. lcms.cz

The following tables summarize typical chromatographic conditions used for the analysis of related nitrosamines, which can serve as a starting point for method development for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 MS (30 m x 0.32 mm, 0.25 µm) | akjournals.com |

| Carrier Gas | Helium at 3.0 mL/min | akjournals.com |

| Injection Mode | Split (1:1) | akjournals.com |

| Injector Temperature | 250 °C | akjournals.com |

| Oven Program | Initial 100°C (1 min), ramp to 160°C at 30°C/min, ramp to 220°C, hold 3 min, ramp to 240°C, hold 3.5 min, ramp to 300°C, hold 4.9 min | akjournals.com |

| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) | nih.govakjournals.com |

| Parameter | Condition | Reference |

|---|---|---|

| System | UHPLC or UPLC | lcms.czthermofisher.com |

| Column | Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) | lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 500 µL/min | lcms.cz |

| Injection Volume | 100 µL | lcms.cz |

| Column Temperature | 30 °C | scholaris.ca |

Mass Spectrometry (MS) for Detection and Quantification

Mass spectrometry is the definitive technique for the detection and quantification of trace-level nitrosamines due to its exceptional sensitivity and selectivity. It is commonly coupled with either GC or LC.

GC-MS and LC-MS/MS Method Development

Coupling chromatography with mass spectrometry provides a powerful two-dimensional analytical system.

GC-MS: For volatile analytes, GC-MS is a robust technique. resolvemass.ca Electron Ionization (EI) is a common ionization source used in GC-MS for nitrosamine analysis. akjournals.com To overcome matrix interferences and achieve low detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. restek.comedqm.eu GC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide excellent selectivity and sensitivity, with detection limits in the low parts-per-billion (ppb) range. restek.com

LC-MS/MS: This is currently considered the gold standard for nitrosamine analysis, especially for non-volatile or a mixture of compounds. resolvemass.ca Electrospray ionization (ESI) in positive mode is typically used. gassnova.no Tandem quadrupole mass spectrometers (TQ) are frequently used for quantification, operating in MRM mode. gassnova.nomdpi.com The development of an LC-MS/MS method involves the optimization of precursor and product ions for each specific nitrosamine to ensure maximum sensitivity and to eliminate interferences. The instrumental sensitivity for most nitrosamines using LC-MS/MS is in the low or sub-microgram per liter (µg/L) range. gassnova.no

The table below shows example MRM transitions for related nitrosamines, which would be determined during method development for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 75.1 | 43.0 | 10 |

| N-Nitrosodiethylamine (NDEA) | 103.1 | 43.0 | 15 |

| N-Nitrosopiperidine (NPIP) | 115.1 | 55.9 | 12 |

| N-Nitrosopiperazine (NPZ) | 116.1 | 86.1 | - |

| Dinitrosopiperazine (DNPZ) | 145.1 | 115.1 | - |

Note: Collision energies and specific ions must be optimized empirically for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, offer significant advantages for nitrosamine research. fda.gov

Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an analyte. fda.govwaters.com This capability is crucial for confirming the identity of this compound and distinguishing it from other compounds that may have the same nominal mass (isobaric interferences). fda.gov For instance, HRMS can resolve N-Nitrosodimethylamine (NDMA, m/z 75.0553) from an isotope of the common solvent N,N-Dimethylformamide (DMF, m/z 75.0570), which would not be possible with a lower-resolution instrument. fda.gov

Enhanced Selectivity and Retrospective Analysis: HRMS instruments offer high selectivity even in full-scan mode, which allows for the detection of unknown or emerging nitrosamines without the need to pre-define MRM transitions. thermofisher.comfda.gov The data collected can be re-analyzed retrospectively for compounds that were not initially targeted. LC-HRMS methods are capable of detecting and quantifying multiple nitrosamine impurities in various products with quantification limits as low as 0.005 ppm. fda.gov The use of LC-HRMS is a powerful tool for both targeted quantification and non-targeted screening in this compound research. lcms.czrsc.org

Fragmentation Patterns and Structural Confirmation

The structural elucidation of this compound (1,4-dinitrosopiperazine) is significantly reliant on mass spectrometry (MS), which provides detailed information about its molecular weight and fragmentation behavior. Electron Ionization (EI) mass spectrometry is a common technique used for this purpose. The fragmentation patterns observed in the mass spectrum are crucial for confirming the compound's structure.

Under electron ionization, this compound undergoes fragmentation, leading to a series of characteristic ions. While a detailed fragmentation pathway is not extensively published, the mass spectrum available from the National Institute of Standards and Technology (NIST) database provides key insights into its fragmentation. The mass spectrum is characterized by several prominent peaks, which correspond to specific fragment ions.

A key fragmentation pathway for many nitrosamines involves the loss of the nitroso group (•NO), which corresponds to a neutral loss of 30 Da. For this compound, with a molecular weight of 144.13 g/mol , the molecular ion peak ([M]⁺•) is expected at m/z 144. Subsequent fragmentation can lead to the formation of various daughter ions.

The NIST EI-MS data for 1,4-dinitrosopiperazine (B30178) indicates the most abundant fragment ions. These fragments provide a fingerprint for the identification of the molecule. The structural confirmation is achieved by matching the observed mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.

Table 1: Prominent Fragment Ions of this compound in EI-MS

| m/z Value | Possible Fragment Structure/Loss |

|---|---|

| 144 | [C₄H₈N₄O₂]⁺• (Molecular Ion) |

| 114 | [M - NO]⁺ |

| 84 | [M - 2NO]⁺ or [C₄H₈N₂]⁺• |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Data interpretation based on typical nitrosamine fragmentation and NIST spectral data.

In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented to generate product ion spectra, which provides even greater structural detail and confirmation. For nitrosamines, common fragmentation pathways in MS/MS include the loss of the nitroso group and cleavage of the piperazine (B1678402) ring.

Complementary Spectroscopic Analytical Methods

UV-Vis Detection in LC Systems

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is a widely used technique for the quantitative analysis of this compound. Nitrosamines typically exhibit two UV absorption maxima, one around 230-240 nm and a weaker one at approximately 330-340 nm.

For the analysis of this compound, UV detection is often set at a wavelength where the compound exhibits significant absorbance, allowing for sensitive detection. A study on the determination of dinitrosopiperazine in simulated gastric juice utilized UV detection at 238 nm nih.gov. This wavelength provides good sensitivity for quantification in complex matrices.

The choice of mobile phase for the LC separation is crucial to achieve good chromatographic resolution and to be compatible with UV detection. A common approach involves reversed-phase chromatography with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. The use of a suitable internal standard is also recommended to ensure the accuracy and precision of the quantitative analysis.

Applications of Other Spectroscopic Techniques in Analysis

While mass spectrometry and UV-Vis spectroscopy are the primary analytical techniques for this compound, other spectroscopic methods can provide complementary structural information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. The N-N=O stretching vibration of the nitroso group is typically observed in the region of 1430-1500 cm⁻¹. The C-N stretching vibrations of the piperazine ring would also be present. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of 1,4-dinitrosopiperazine mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used for the structural characterization of this compound. The ¹H NMR spectrum would show signals corresponding to the methylene (B1212753) protons of the piperazine ring. The chemical shifts and coupling patterns of these protons would provide information about the conformation of the ring. A study has reported on the ¹H NMR spectrum of 1,4-dinitrosopiperazine nih.gov. The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. PubChem provides some information on the 13C NMR spectrum of N,N'-Dinitrosopiperazine waters.com.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Extraction and Clean-up Procedures

The analysis of this compound in various matrices, such as environmental samples or biological fluids, often requires a sample preparation step to isolate and concentrate the analyte and remove interfering substances. Common extraction techniques for nitrosamines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting nitrosamines from aqueous samples using an organic solvent like dichloromethane (B109758). The efficiency of the extraction can be influenced by factors such as the pH of the sample and the choice of the extraction solvent.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. For nitrosamines, various sorbents can be used. Activated charcoal has been shown to be effective for the extraction of nitrosamines from aqueous solutions techbriefs.com. Commercially available SPE cartridges, such as Oasis HLB, are also used for the cleanup of nitrosamine samples from complex matrices like cosmetics waters.com. The selection of the appropriate SPE sorbent and elution solvent is critical for achieving high recovery of the analyte.

A study on the trace-level quantification of N-nitrosopiperazine in treated wastewater utilized supported liquid extraction (SLE), which is a variation of LLE where the aqueous sample is adsorbed onto an inert solid support scholaris.ca.

Derivatization for Improved Detectability or Separation

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability by introducing a chromophore for UV detection or a fluorophore for fluorescence detection.

For the analysis of nitrosamines by GC, a common derivatization strategy involves the denitrosation of the nitrosamine to its corresponding secondary amine, followed by derivatization of the amine. This approach can improve the chromatographic behavior and sensitivity of the analysis. For instance, after denitrosation with hydrobromic acid, the resulting secondary amines can be converted into their N-diethylthiophosphoryl derivatives for GC analysis with flame photometric detection nih.gov.

In HPLC analysis, derivatization can be employed to enhance the UV or fluorescence response of analytes that lack a strong chromophore or fluorophore. While this compound has some UV absorbance, derivatization could potentially increase its sensitivity. For piperazine, a related compound, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been used to form a UV-active derivative for HPLC analysis jocpr.com. A similar strategy could potentially be adapted for the analysis of the corresponding amine after denitrosation of this compound. Another approach for nitrosamines involves denitrosation followed by derivatization with dansyl chloride, which introduces a fluorescent tag, allowing for highly sensitive detection by HPLC with fluorescence detection mdpi.com.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,4-Dinitrosopiperazine | DNPZ |

| Piperazine | - |

| Methanol | - |

| Acetonitrile | - |

| Dichloromethane | - |

| 4-chloro-7-nitrobenzofuran | NBD-Cl |

| Dansyl chloride | - |

Environmental Chemical Fate and Transformation of Dinitrosohomopiperazine

Atmospheric Chemistry and Degradation

Once released into the atmosphere, Dinitrosohomopiperazine is subject to several degradation processes that limit its atmospheric lifetime. These processes primarily include reactions with photochemically produced radicals and direct photolysis by solar radiation.

The primary chemical sink for many organic compounds in the troposphere is the reaction with hydroxyl (OH) radicals, often referred to as the "detergent" of the atmosphere unito.it. For the vapor phase of this compound, the estimated half-life for reactions with photochemically produced hydroxyl radicals is approximately 92 days wrc.org.za. This relatively long half-life suggests that the compound can persist in the atmosphere for extended periods, allowing for potential long-range transport.

Table 1: Estimated Atmospheric Half-life of this compound with OH Radicals

| Compound | Atmospheric Radical | Estimated Half-life |

|---|

Direct absorption of solar radiation can lead to the photolytic degradation of chemical compounds in the atmosphere. N-nitrosamines are known to absorb ultraviolet (UV) radiation and undergo photolysis. They characteristically exhibit an n → π* transition in the UV-A region, leading to rapid photolysis in natural sunlight acs.org. For example, the photolytic half-life of N-nitrosodimethylamine (NDMA) vapor exposed to sunlight is short, ranging between 0.5 and 1.0 hours who.int. Similarly, 1-nitrosopiperazine (B26205) photolyzes rapidly acs.org.

While it is expected that this compound would also be susceptible to gas-phase photolysis, specific data such as its absorption cross-section, quantum yield, and resulting atmospheric half-life are not available in the existing scientific literature. This data gap is significant for accurately modeling its atmospheric persistence.

The atmospheric degradation of this compound through reactions with OH radicals and photolysis is expected to lead to the formation of various transformation products. The oxidation of volatile organic compounds (VOCs) in the atmosphere can contribute to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter (PM) whiterose.ac.ukescholarship.orgunc.edu.

For related compounds like piperazine (B1678402), photo-oxidation leads to the formation of products such as 1-nitropiperazine (B131163) and 1,4-dinitropiperazine (B13729250), which have been detected in aerosol particles acs.org. It is plausible that the degradation of this compound would yield smaller, oxygenated organic molecules, as well as nitrogen-containing species. However, specific studies identifying the secondary atmospheric products of this compound are currently lacking.

Aquatic Environmental Behavior

In aquatic systems, the fate of this compound is influenced by its water solubility, potential for hydrolysis, and susceptibility to photolytic degradation under solar radiation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is dependent on its chemical structure and the pH of the water.

Studies on a range of nitrosamines have shown varied results regarding their hydrolytic stability. For instance, the nitrosamine (B1359907) NPz (N-nitrosopyrrolidine) was found to be hydrolytically stable at pH 4 and 9, but exhibited approximately 30% degradation at pH 7 researchgate.net. Another nitrosamine, N-nitroso-hydrochlorothiazide, degrades rapidly at pH values between 6 and 8 acs.org. Conversely, some N-nitrosamines, such as NDELA (N-nitrosodiethanolamine), have been shown to be resistant to hydrolytic degradation across a pH range of 4 to 9 researchgate.net. There is currently no specific published data on the hydrolysis rates or pathways for this compound.

Photolysis in the aqueous phase is a significant degradation pathway for many N-nitrosamines due to their ability to absorb UV light. Research indicates that nitrosamines are generally highly susceptible to photolytic degradation in aquatic environments researchgate.net. The direct photolysis of N-nitrosodimethylamine (NDMA) in water, for example, proceeds with a quantum yield of 0.13 at pH 7 nih.gov. The degradation process can involve the homolytic or heterolytic cleavage of the N-N bond nih.gov.

Given the structural similarities to other cyclic nitrosamines, it is highly probable that this compound undergoes photolysis in sunlit natural waters. However, crucial data such as its molar absorption coefficient in water, quantum yield, and the identity of its aqueous phototransformation products have not been reported in the reviewed scientific literature. This information is essential for determining its persistence in aquatic ecosystems.

Table 2: Summary of Aquatic Environmental Fate Parameters

| Compound | Hydrolytic Stability | Aqueous Photolysis |

|---|---|---|

| This compound | Data not available | Expected to occur, but specific data (e.g., quantum yield) not available |

| N-nitrosopyrrolidine (NPz) | Stable at pH 4 & 9; ~30% degradation at pH 7 researchgate.net | Data not specified |

| N-nitrosodiethanolamine (NDELA) | Resistant at pH 4, 7, and 9 researchgate.net | Data not specified |

Interactions with Dissolved Organic Matter

The environmental fate of N,N'-Dinitrosopiperazine (DNPZ) can be influenced by its interactions with dissolved organic matter (DOM). DOM comprises a complex mixture of organic materials, such as humic and fulvic acids, which are widespread in aquatic environments. While specific studies on DNPZ-DOM interactions are limited, the behavior of other N-nitrosamines provides insights into potential pathways.

DOM can play a dual role in the lifecycle of nitrosamines. On one hand, organic amine precursors present in DOM can contribute to the formation of nitrosamines during water disinfection processes, particularly chloramination. nih.govacs.org On the other hand, DOM can affect the persistence and transformation of nitrosamines in the environment. For instance, DOM can influence the photodegradation of organic pollutants. mdpi.com It can act as a photosensitizer, producing reactive species that accelerate the degradation of compounds, or it can act as a light screen, inhibiting degradation. mdpi.com The photodegradation of N-nitrosamines is known to produce various byproducts, including methylamine, dimethylamine, nitrite (B80452), nitrate, formaldehyde, and formic acid. nih.gov

Intermolecular interactions between DOM components and hydrophobic organic pollutants can also affect their transport and fate in aquatic systems. nih.gov The binding of pollutants to DOM can alter their bioavailability and reactivity.

Occurrence and Transformation in Industrial Chemical Processes

N,N'-Dinitrosopiperazine (DNPZ) is a nitrosamine that can form in amine-based carbon capture systems that utilize piperazine (PZ) as a solvent. researchgate.net These systems are designed to remove carbon dioxide (CO₂) from industrial flue gases. However, the presence of nitrogen oxides (NOx) in the flue gas can lead to the formation of nitrosamines. nih.govnih.gov

The formation of DNPZ and its precursor, mononitrosopiperazine (MNPZ), occurs when secondary amines like piperazine react with nitrosating agents such as nitrite (NO₂⁻) or nitrogen dioxide (NO₂). nih.govresearchgate.net In a typical amine scrubber, NO₂ from the flue gas is absorbed into the amine solution, where it can react with piperazine to form MNPZ and trace amounts of DNPZ. researchgate.netresearchgate.net The reaction kinetics are complex and depend on several factors.

Key Factors Influencing Nitrosamine Formation:

Temperature: MNPZ formation has been observed to be more significant at temperatures greater than 75°C. nih.gov

Concentration: The formation rate is dependent on the concentrations of nitrite, the carbamated amine species, and hydronium ions. researchgate.netnih.gov

CO₂ Loading: The degree of CO₂ loading in the amine solvent also affects the reaction trends. nih.gov

While MNPZ is the primary nitrosamine formed, DNPZ can also be generated, although typically at much lower concentrations. researchgate.netresearchgate.net Studies have shown that in an amine scrubber without NOx removal, the steady-state concentration of MNPZ can be on the order of 1 mM, while the DNPZ concentration may be around 10⁻⁵ mM. researchgate.netresearchgate.net

Nitrosamines in the carbon capture system can also undergo degradation. Thermal decomposition is a significant degradation pathway, particularly in the high-temperature stripper section of the plant. researchgate.net The decomposition of MNPZ is observed at higher temperatures and its rate increases with increasing temperature. nih.gov This decomposition can occur either through a reverse of the formation reaction or by breaking down into other compounds. nih.gov The thermal decomposition is first order in the nitrosamine and is also dependent on the piperazine concentration and CO₂ loading. researchgate.net

Table 1: Research Findings on Nitrosopiperazine Formation and Degradation

| Parameter Studied | Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|